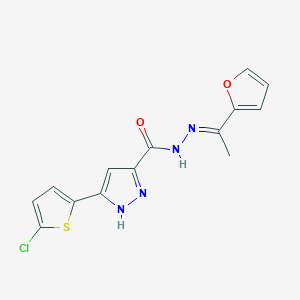

(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

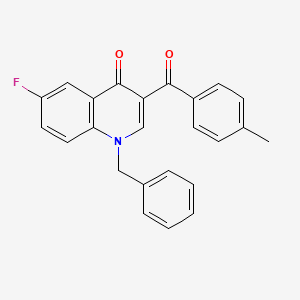

This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. The pyrazole ring is fused with a carbohydrazide group, a thiophene ring, and a furan ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.

Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a pyrazole carbohydrazide with a chlorothiophene and a furan derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrazole ring fused with a carbohydrazide group, a thiophene ring, and a furan ring. These rings are likely to contribute to the compound’s stability and reactivity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole, carbohydrazide, thiophene, and furan rings. These functional groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole, carbohydrazide, thiophene, and furan rings could potentially affect its solubility, melting point, boiling point, and other physical and chemical properties.Scientific Research Applications

Catalytic Synthesis and Antioxidant Potential

(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized using TiO2-ZnS in ethanol under reflux conditions. These compounds demonstrated potential antioxidant activities, validated through in vitro antioxidant activity assays and molecular docking studies. They interact with protein tyrosine kinase (2HCK) amino acid residues, showing a strong hydrogen connection to this enzyme (Prabakaran, Manivarman, & Bharanidharan, 2021).

Corrosion Protection and Electrochemical Properties

Research on carbohydrazide-pyrazole compounds, including derivatives of (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide, has shown their effectiveness in protecting mild steel against corrosion in acidic environments. These compounds demonstrate high inhibition efficiency and form protective layers on metal surfaces, as confirmed by FESEM, AFM, and XPS analyses (Paul, Yadav, & Obot, 2020).

Antimicrobial and Anticancer Activities

Derivatives of this compound have been synthesized and shown to possess significant antimicrobial and anticancer activities. They exhibit high cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) (Zaki, Al-Gendey, & Abdelhamid, 2018).

Anti-HSV-1 and Cytotoxic Activities

Some derivatives have been studied for their anti-Herpes simplex virus type-1 (HSV-1) and cytotoxic activities. A particular compound reduced the number of HSV-1 viral plaques significantly (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Anti-Inflammatory and Antibacterial Agents

Synthesized derivatives of this compound have shown promising anti-inflammatory and antibacterial properties. Molecular docking studies suggest their potential as molecular templates for anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Safety And Hazards

Without specific safety data or MSDS information, it’s difficult to provide a detailed safety and hazard analysis for this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The study of pyrazole derivatives is a hot topic in medicinal chemistry due to their wide range of biological activities. This particular compound, with its combination of a pyrazole ring, a carbohydrazide group, a thiophene ring, and a furan ring, could be an interesting subject for future research.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a professional chemist or a reliable source when dealing with chemicals. Stay safe! 😊

properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S/c1-8(11-3-2-6-21-11)16-19-14(20)10-7-9(17-18-10)12-4-5-13(15)22-12/h2-7H,1H3,(H,17,18)(H,19,20)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDBADRWWVRIIL-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)

![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)

![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)

![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)

![N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide](/img/structure/B2980034.png)

![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980036.png)